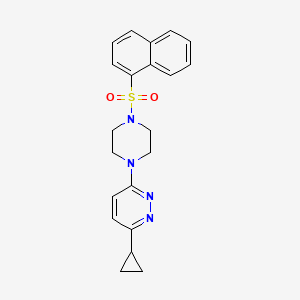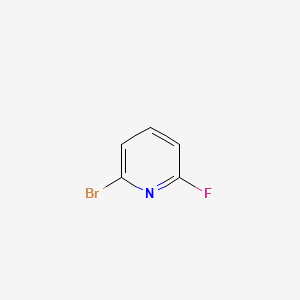![molecular formula C14H20Cl3N3 B2726495 8-[(Piperazin-1-yl)methyl]quinoline trihydrochloride CAS No. 2060053-10-1](/img/structure/B2726495.png)
8-[(Piperazin-1-yl)methyl]quinoline trihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-[(Piperazin-1-yl)methyl]quinoline trihydrochloride is a chemical compound with the CAS Number: 2060053-10-1 . It has a molecular weight of 336.69 . The compound is in powder form and is stored at room temperature .
Synthesis Analysis
The synthesis of quinoline-piperazine hybrids, which includes this compound, involves the conjugation of 2,4,6-substituted quinoline with piperazine coupled sulfonamides, as well as amides . This process is used to study and evaluate their in vitro antibacterial activity against both susceptible and resistant pathogens of Gram-positive and Gram-negative bacteria .Molecular Structure Analysis
The IUPAC name of this compound is 8-(piperazin-1-ylmethyl)quinoline trihydrochloride . The InChI code is 1S/C14H17N3.3ClH/c1-3-12-5-2-6-16-14 (12)13 (4-1)11-17-9-7-15-8-10-17;;;/h1-6,15H,7-11H2;3*1H .Physical And Chemical Properties Analysis
The compound is in powder form . It has a molecular weight of 336.69 . The compound is stored at room temperature .科学的研究の応用
Structural and Biological Survey
The compound 8-[(Piperazin-1-yl)methyl]quinoline and its derivatives have been extensively studied due to their diverse pharmacological profiles. These compounds have demonstrated significant activity as antimalarial, antiparasitic, anti-HIV, antidiabetic, anticancer agents, sirtuin inhibitors, dopamine-3 ligands, acetylcholinesterase inhibitors, and serotonin antagonists. Their structural core, often found in medicinal chemistry, is crucial for hybridizing with other active pharmacophores, leading to a broad spectrum of biological activities (El-Azzouny, Aboul-Enein, & Hamissa, 2020).
Corrosion Inhibition
Research has shown the effectiveness of 8-Hydroxyquinoline-based piperazine derivatives as corrosion inhibiting additives. These compounds, including 7-((4-(4-chloro phenyl)piperazin-1-yl) methyl)quinolin-8-ol and 7-((4-methyl piperazin-1-yl) methyl)quinolin-8-ol, have significantly improved the anti-corrosion properties of C35E steel in HCl electrolyte. Their performance is dependent on the temperature, concentration, and chemical structure, with inhibition efficiency reaching up to 91.5%. These inhibitors act through the formation of a pseudo-capacitive film on the steel surface, showcasing mixed-type inhibitory activity and suggesting strong interactions between the inhibitors and iron cations (El faydy et al., 2020).
Antimicrobial Activity
Quinolone and naphthyridine derivatives, featuring 8-[(Piperazin-1-yl)methyl]quinoline as part of their structure, have been synthesized and evaluated for their antibacterial activity against various Gram-negative and Gram-positive organisms. These compounds have shown potent activity, nearly equivalent to their parent 7-piperazinyl analogues, without significant increase in adverse effects. The research highlights the potential of these compounds in combating resistant bacterial strains and contributing to the development of new antibacterial therapies (Kiely et al., 1991).
作用機序
Target of Action
It is known that quinoline-piperazine hybrids have been evaluated for their antibacterial and antituberculosis properties .
Mode of Action
It is suggested that piperazine, a component of the compound, is a gaba receptor agonist . Quinolines have been suggested to have a metal (II)-dependent mode of action, possibly targeting a metalloprotein critical to bacterial biofilm viability .
Biochemical Pathways
Quinoline-piperazine hybrids have been shown to have inhibitory activity against bacterial growth .
Result of Action
Some quinoline-piperazine hybrids have shown significant inhibitory activity against all tb strains, which are more effective than other 1st line and 2nd line tb drugs .
Safety and Hazards
将来の方向性
The future directions for this compound involve its potential use in the treatment of tuberculosis (TB). The compound has shown significant inhibitory activity against all the TB strains . These compounds are less cytotoxic and could be developed as antibiotics or MDR-TB drugs by improving their hydrophilicity .
特性
IUPAC Name |
8-(piperazin-1-ylmethyl)quinoline;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3.3ClH/c1-3-12-5-2-6-16-14(12)13(4-1)11-17-9-7-15-8-10-17;;;/h1-6,15H,7-11H2;3*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJAVHFLNUNUQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=CC3=C2N=CC=C3.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-(4-Chlorobenzyl)piperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2726416.png)
![N-Boc-[1-(prop-2-en-1-yl)cyclobutyl]amine](/img/structure/B2726417.png)
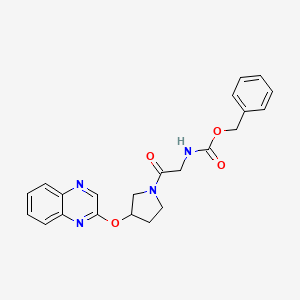
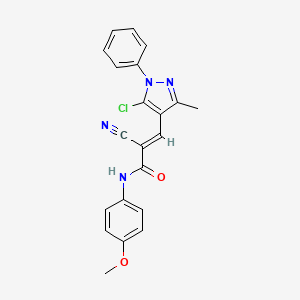
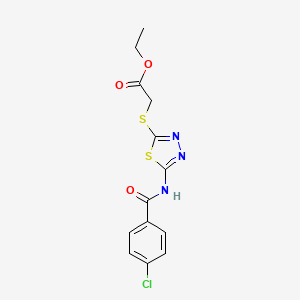
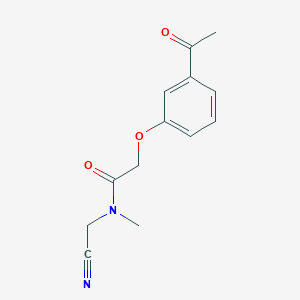
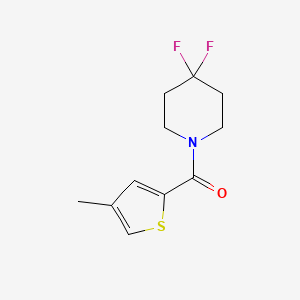
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2726427.png)
![N-(2,4-dimethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2726428.png)
![methyl 4-{[(4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate](/img/structure/B2726429.png)

